

Identified Isomers and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4-Dichloro-3-cyano-5-fluorobenzoic acid*
Cat. No.: B175549

[Get Quote](#)

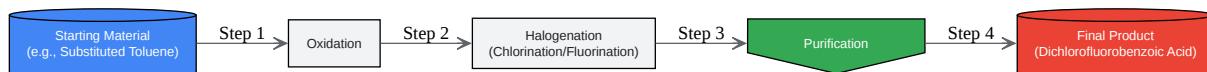
The chemical formula C7H3Cl2FO2 most commonly refers to the following isomers:

- 2,4-dichloro-3-fluorobenzoic acid: This isomer has the IUPAC name 2,4-dichloro-3-fluorobenzoic acid.[1]
- 3,4-dichloro-2-fluorobenzoic acid: This isomer is identified by the IUPAC name 3,4-dichloro-2-fluorobenzoic acid.[2]

A summary of the key chemical properties for these isomers, based on available data, is presented in Table 1.

Property	2,4-dichloro-3-fluorobenzoic acid	3,4-dichloro-2-fluorobenzoic acid
Molecular Formula	C7H3Cl2FO2	C7H3Cl2FO2
Molecular Weight	209.00 g/mol [1]	Not specified
CAS Number	915145-05-0[1]	Not specified
Appearance	Solid[2]	Solid[2]
Purity	95%	97%[2]

Table 1: Chemical Properties of C7H3Cl2FO2 Isomers


Synthesis and Applications

The primary application of these dichlorofluorobenzoic acid isomers is as building blocks in organic and pharmaceutical chemistry.^[2] They serve as valuable precursors for the synthesis of more complex molecules.^[2]

Synthesis of Dichlorofluorobenzoic Acid Derivatives

While specific, detailed experimental protocols for the synthesis of 2,4-dichloro-3-fluorobenzoic acid and 3,4-dichloro-2-fluorobenzoic acid are not readily available in peer-reviewed literature, the synthesis of structurally related compounds provides insight into potential synthetic routes. For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been described and involves a multi-step process.

A general workflow for the synthesis of halogenated benzoic acids often involves the following logical steps:

[Click to download full resolution via product page](#)

Figure 1. Generalized synthetic workflow for halogenated benzoic acids.

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the biological activity, mechanism of action, and associated signaling pathways for isomers of C₇H₃Cl₂FO₂. While the broader class of halogenated benzoic acids has been explored in drug discovery for various therapeutic areas, the specific isomers discussed in this guide appear to be primarily utilized as intermediates in chemical synthesis.

The absence of published biological data prevents the inclusion of detailed experimental protocols for biological assays and the creation of signaling pathway diagrams as requested.

Researchers in drug development may find these compounds of interest as scaffolds for the design of new therapeutic agents, but any biological activity would need to be determined through primary research.

Conclusion

The chemical formula C7H3Cl2FO2 corresponds to isomers of dichlorofluorobenzoic acid, with 2,4-dichloro-3-fluorobenzoic acid and 3,4-dichloro-2-fluorobenzoic acid being prominent examples. These compounds are primarily characterized as solid chemical intermediates used in organic synthesis. While their role as building blocks for potentially biologically active molecules is clear, there is a notable absence of public data on their intrinsic biological effects, mechanisms of action, or involvement in cellular signaling pathways. This technical guide serves to summarize the available chemical information and to highlight the existing knowledge gap in the biological and pharmacological properties of these specific isomers, thereby pointing to potential areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-3-fluorobenzoic acid | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloro-2-fluorobenzoic Acid|97% Purity [benchchem.com]
- To cite this document: BenchChem. [Identified Isomers and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175549#iupac-name-for-c7h3cl2fo2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com